2-[3-(3-Bromophenyl)-3-oxopropyl]benzoic acid methyl ester

Montelukast Synthesis Protecting Group Strategy Process Chemistry

2-[3-(3-Bromophenyl)-3-oxopropyl]benzoic acid methyl ester (CAS 165896-48-0) is a low-molecular-weight (MW: 347.20 g/mol) synthetic compound with the formula C17H15BrO3. This molecule features a methyl benzoate moiety ortho-substituted with a 3-(3-bromophenyl)-3-oxopropyl chain.

Molecular Formula C17H15BrO3
Molecular Weight 347.2 g/mol
Cat. No. B11834664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(3-Bromophenyl)-3-oxopropyl]benzoic acid methyl ester
Molecular FormulaC17H15BrO3
Molecular Weight347.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C17H15BrO3/c1-21-17(20)15-8-3-2-5-12(15)9-10-16(19)13-6-4-7-14(18)11-13/h2-8,11H,9-10H2,1H3
InChIKeyMYHWDOYEOWZIKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for 2-[3-(3-Bromophenyl)-3-oxopropyl]benzoic acid methyl ester (CAS 165896-48-0)


2-[3-(3-Bromophenyl)-3-oxopropyl]benzoic acid methyl ester (CAS 165896-48-0) is a low-molecular-weight (MW: 347.20 g/mol) synthetic compound with the formula C17H15BrO3 . This molecule features a methyl benzoate moiety ortho-substituted with a 3-(3-bromophenyl)-3-oxopropyl chain [1]. It is classified as a hazardous chemical, requiring a valid Dangerous Chemicals Business License for procurement in certain jurisdictions [2]. Its primary documented role is as a key raw material in the patented synthesis of the active pharmaceutical ingredient montelukast sodium [3].

Scientific Procurement Rationale: Why Analog Interchange is Not Advisable for 2-[3-(3-Bromophenyl)-3-oxopropyl]benzoic acid methyl ester


Superficially, substituting 2-[3-(3-Bromophenyl)-3-oxopropyl]benzoic acid methyl ester with its ethyl ester (CAS 898782-18-8), free acid (CAS 177747-94-3), or 4-bromophenyl isomer (CAS 898761-13-2) might appear feasible. However, a generic substitution can fail due to the specific protecting group strategy required. Patented synthetic routes for montelukast specifically nominate the methyl ester as a starting material, where the ester moiety acts as a distinct protecting group that dictates the chemoselectivity of subsequent metal-catalyzed steps and the final sequence of deprotection [1]. Swapping to the free acid would introduce an acidic proton incompatible with strongly basic organometallic reagents, while substituting with an ethyl ester would alter the steric and electronic environment during critical asymmetric reduction steps, potentially compromising the yield and enantiomeric excess of the downstream chiral alcohol [2].

Quantitative Differentiation Guide for 2-[3-(3-Bromophenyl)-3-oxopropyl]benzoic acid methyl ester


Established Role as a Patented Montelukast Intermediate vs. Free Acid

The methyl ester functionality is critical for its function as a protected intermediate. The patented route for montelukast uses this compound as the raw material 'methyl 2-(3-(3-bromophenyl)-3-oxopropyl)benzoate (II)', dissolved in toluene to react under an inert argon atmosphere with potassium tert-butoxide and a chiral ruthenium catalyst [1]. The closest analog, the free acid (CAS 177747-94-3, MW: 333.18) , would be deprotonated by the base, consuming the reagent non-productively and potentially poisoning the catalyst, rendering it unsuitable for this synthetic sequence [1]. The molecular weight difference between the methyl ester (347.20 g/mol) and the free acid (333.18 g/mol) is 14.02 g/mol, which is analytically significant for monitoring reactions by LC-MS .

Montelukast Synthesis Protecting Group Strategy Process Chemistry

Comparison of Molecular Architecture with a Truncated Analog

A key structural feature for the compound's potential interaction with leukotriene pathways is its extended aromatic architecture. This is evidenced by a closely related compound, 3-(3-Bromophenyl)-3-oxo-propionic acid methyl ester (CAS 294881-10-0, MW: 257.08) , a shorter-chain analog that lacks the ortho-benzoate ring. The target compound's molecular weight is significantly greater (347.20 vs. 257.08 g/mol) , implying a different pharmacophore profile relevant to leukotriene receptor binding studies. While direct comparative biological data for the target compound against this specific truncated version is not available, the structural divergence suggests a different complement of potential ligand-receptor interactions.

SAR Medicinal Chemistry Leukotriene Antagonists

Positional Isomerism: Ortho- vs. Meta-Substituted Benzoate for Receptor Interaction

The position of the benzoate ester on the phenyl ring constitutes a critical differentiation point. The target compound is an ortho-substituted benzoate (CAS 165896-48-0) [1], while the structurally analogous ethyl 3-[3-(3-bromophenyl)-1-oxopropyl]benzoate (CAS 898782-21-3) presents a meta-substituted architecture . In a patent describing benzoic acid derivatives for treating leukotriene-related diseases, compounds with this general scaffold are considered useful [2]. The substitution pattern is a key determinant of molecular geometry and, consequently, its ability to act as a ligand for G protein-coupled receptors like CysLT1 [2]. Direct quantitative binding data comparing these two positional isomers is not available, but the principle of regioisomeric impact on potency is a foundational concept in medicinal chemistry.

Isomerism Receptor Binding CysLT1 Molecular Docking

Validated Application Scenarios for 2-[3-(3-Bromophenyl)-3-oxopropyl]benzoic acid methyl ester


Synthesis of Chiral Alcohol Intermediates via Asymmetric Reduction

The primary validated application is as a substrate for chemocatalytic or biocatalytic asymmetric reduction. The ketone group is reduced to a chiral alcohol, a critical step in generating the enantiopure center of montelukast [1]. Its ortho-methyl benzoate structure is specifically designed to be carried through this step, with the ester serving as a masked carboxylic acid, as established in the patented process [1].

Process Development and Scale-Up of Leukotriene Antagonist APIs

This compound serves as a key starting material in process chemistry R&D for montelukast and its salts. The development of scalable, high-yielding routes that avoid chromatographic purification is a major focus, and this specific methyl ester's solubility profile in toluene and reactivity under argon/hydrogen atmospheres are critical parameters in that development [1].

Structure-Activity Relationship (SAR) Studies on Benzoate-Containing Pharmacophores

The compound's ortho-substituted benzoate motif and bromophenyl ketone chain make it a relevant scaffold for medicinal chemistry programs targeting leukotriene receptors [2]. Given the established class-level importance of regioisomerism, procurement of the correct ortho-substituted methyl ester is essential for generating meaningful SAR data, as the meta-substituted (e.g., CAS 898782-21-3) or para-substituted analogs will present a different pharmacophore geometry .

Quote Request

Request a Quote for 2-[3-(3-Bromophenyl)-3-oxopropyl]benzoic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.